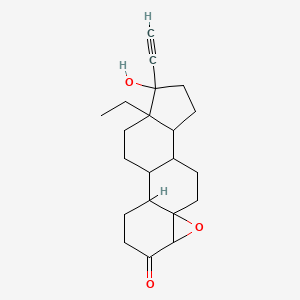

Levonorgestrel-4 beta,5 beta-epoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Levonorgestrel-4β,5β-Epoxid ist ein synthetisches Derivat von Levonorgestrel, einem bekannten Gestagen, das in verschiedenen Kontrazeptiva verwendet wird. Diese Verbindung zeichnet sich durch das Vorhandensein einer Epoxidgruppe in der 4β,5β-Position aus, die einzigartige chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Levonorgestrel-4β,5β-Epoxid beinhaltet typischerweise die Epoxidierung von Levonorgestrel. Dies kann unter Verwendung von Persäuren wie m-Chlorperbenzoesäure (m-CPBA) unter kontrollierten Bedingungen erreicht werden, um die selektive Bildung des Epoxids an der gewünschten Position zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Levonorgestrel-4β,5β-Epoxid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Reinigungsschritte, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Techniken wie Umkristallisation und Chromatographie werden üblicherweise eingesetzt, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Levonorgestrel-4β,5β-Epoxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Epoxidgruppe kann weiter oxidiert werden, um Diole oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Epoxidring öffnen und zur Bildung von Alkoholen führen.

Substitution: Nucleophile Substitutionsreaktionen können am Epoxidring auftreten, was zur Bildung verschiedener substituierter Produkte führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Persäuren und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Diole, Alkohole und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Levonorgestrel-4β,5β-Epoxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Epoxidchemie und -reaktivität.

Biologie: Die Verbindung wird in der Forschung verwendet, um die Stoffwechselwege und biologischen Wirkungen von Epoxid-haltigen Steroiden zu verstehen.

Medizin: Es wird für seine potenzielle Verwendung bei der Entwicklung neuer Kontrazeptiva und beim Verständnis der Pharmakokinetik von Epoxidderivaten untersucht.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Synthese anderer komplexer Moleküle und als Zwischenprodukt in der pharmazeutischen Herstellung

Wirkmechanismus

Der Wirkmechanismus von Levonorgestrel-4β,5β-Epoxid beinhaltet seine Wechselwirkung mit Progesteronrezeptoren, ähnlich wie Levonorgestrel. Die Epoxidgruppe kann die Bindungsaffinität und metabolische Stabilität der Verbindung beeinflussen und möglicherweise ihre biologische Aktivität verändern. Die molekularen Ziele umfassen Progesteronrezeptoren, und die beteiligten Wege hängen mit der Regulierung des Eisprungs und der Fortpflanzungsfunktionen zusammen .

Wirkmechanismus

The mechanism of action of levonorgestrel-4 beta,5 beta-epoxide involves its interaction with progesterone receptors, similar to levonorgestrel. The epoxide group may influence the compound’s binding affinity and metabolic stability, potentially altering its biological activity. The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of ovulation and reproductive functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Norethisteron-4β,5-Oxid: Ein weiteres Epoxidderivat mit ähnlichen chemischen Eigenschaften.

Levonorgestrel: Die Stammverbindung ohne die Epoxidgruppe.

Ethinylestradiol: Ein synthetisches Östrogen, das oft in Kombination mit Levonorgestrel in Kontrazeptiva verwendet wird.

Einzigartigkeit

Levonorgestrel-4β,5β-Epoxid ist einzigartig aufgrund des Vorhandenseins der Epoxidgruppe, die eine eindeutige chemische Reaktivität und potenzielle biologische Wirkungen verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAADEDKZKKRMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)

![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)

![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)

![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)